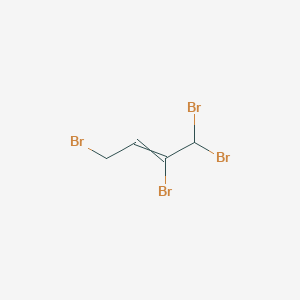

1,1,2,4-Tetrabromobut-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

36678-46-3 |

|---|---|

Molecular Formula |

C4H4Br4 |

Molecular Weight |

371.69 g/mol |

IUPAC Name |

1,1,2,4-tetrabromobut-2-ene |

InChI |

InChI=1S/C4H4Br4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |

InChI Key |

ABPBLBIKUSLDKW-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(C(Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Bromination Approaches

Direct bromination methods commence with simple, unsaturated four-carbon chains, most notably 1,3-butadiene (B125203). These reactions involve the stepwise addition and/or substitution of bromine atoms onto the hydrocarbon backbone.

The synthesis often begins with the electrophilic addition of bromine to 1,3-butadiene. This initial step does not yield the target tetrabromo compound directly but forms key dibrominated intermediates. The reaction of 1,3-butadiene with bromine typically produces a mixture of two isomeric products: 3,4-dibromo-1-butene (from 1,2-addition) and 1,4-dibromo-2-butene (B147587) (from 1,4-addition). ontosight.ai

The formation of 1,1,2,4-tetrabromobut-2-ene from these intermediates is a complex process that would require subsequent bromination steps. For instance, starting from the 1,4-dibromo-2-butene intermediate, further reaction could theoretically proceed via a combination of addition and substitution reactions, although controlling the regioselectivity to obtain the specific 1,1,2,4-isomer is challenging and typically leads to a mixture of different polybrominated compounds.

Elemental bromine (Br₂) is the most common reagent for the initial electrophilic addition to butadiene's double bonds. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by a bromide ion to yield the dibromo products.

For subsequent bromination steps, particularly those involving the substitution of hydrogen atoms at positions adjacent to a double bond (allylic positions), other reagents are often preferred to avoid unwanted addition reactions across the double bond. N-Bromosuccinimide (NBS) is a key reagent for such allylic brominations. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In a hypothetical pathway to the target compound, an intermediate like 1,4-dibromo-2-butene could be subjected to radical-initiated allylic bromination using NBS. However, this would preferentially occur at the C1 and C4 positions, leading to isomers like 1,1,4-tribromobut-2-ene or 1,1,4,4-tetrabromobut-2-ene, rather than the desired 1,1,2,4-isomer. masterorganicchemistry.com The use of NBS ensures a low, steady concentration of elemental bromine, which favors radical substitution over electrophilic addition. libretexts.org

Table 1: Common Brominating Agents and Their Roles

| Reagent | Formula | Primary Use in Butene Synthesis |

|---|---|---|

| Elemental Bromine | Br₂ | Electrophilic addition to double bonds |

The regioselectivity of the initial bromination of 1,3-butadiene is highly dependent on reaction conditions, particularly temperature. The ratio of the 1,2-addition product (3,4-dibromo-1-butene) to the 1,4-addition product (1,4-dibromo-2-butene) is a classic example of kinetic versus thermodynamic control.

At lower temperatures, the reaction is under kinetic control, and the 1,2-addition product is favored because it is formed faster. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to a higher proportion of the more stable 1,4-addition product. The choice of solvent can also influence the reaction, with polar solvents potentially favoring the formation of the bromonium ion and affecting the product distribution.

Table 2: Effect of Temperature on the Bromination of 1,3-Butadiene

| Temperature | Product Distribution | Control Type |

|---|---|---|

| Low (e.g., -15 °C) | Major: 3,4-dibromo-1-butene (1,2-product) | Kinetic |

Synthesis via Precursor Functionalization

An alternative strategy involves modifying a precursor molecule that already contains the required carbon skeleton and double bond placement. This can offer better control over the final structure.

A plausible precursor for a tetrabrominated butene is 2,3-dibromo-2-butene-1,4-diol. This diol can be synthesized by the direct bromination of 2-butyne-1,4-diol (B31916) in an aqueous medium. sigmaaldrich.comnih.gov The hydroxyl groups of this precursor can be replaced by bromine atoms using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This substitution reaction would convert the diol into a tetrabrominated alkene. However, this specific conversion would yield 1,2,3,4-tetrabromobut-2-ene (BrCH₂-C(Br)=C(Br)-CH₂Br), an isomer of the target compound, as the bromine atoms would replace the hydroxyl groups at the C1 and C4 positions.

A sophisticated method for synthesizing highly brominated butenes involves the desilylation-bromination of silylated butadiene derivatives. Research has shown that (E,E)-2,3-dialkyl-1,4-bis(trimethylsilyl)-1,3-butadienes react with three equivalents of elemental bromine in dichloromethane. nih.gov This reaction proceeds via a bromination-desilylation process to afford 1,1,4,4-tetrabromo-2-butenes. nih.gov This powerful technique allows for the introduction of two bromine atoms at each of the terminal carbons of the original diene system. While this specific reported procedure yields the 1,1,4,4-isomer, it highlights a modern approach to constructing tetrabrominated butene structures, suggesting that modification of the starting silylated precursor could potentially lead to other isomeric products. nih.gov

Table 3: Synthesis of 1,1,4,4-Tetrabromo-2-butenes via Desilylation-Bromination nih.gov

| Silylated Butadiene Precursor | Product |

|---|---|

| (E,E)-2,3-dimethyl-1,4-bis(trimethylsilyl)-1,3-butadiene | 1,1,4,4-Tetrabromo-2,3-dimethyl-2-butene |

Optimization Strategies in Synthetic Procedures

The optimization of synthetic routes for halogenated butenes typically involves a meticulous adjustment of reaction parameters to maximize product yield and ensure high purity. These strategies are crucial for the efficient production of target compounds while minimizing the formation of isomers and byproducts.

Yield Enhancement Protocols

While specific yield enhancement data for this compound is not available, a relevant study on the synthesis of 1,1,4,4-tetrabromo-2-butenes provides insight into the synthetic approach. The synthesis was achieved through a desilylation-bromination of (E,E)-2,3-dialkyl-1,4-bis(trimethylsilyl)-1,3-butadiene derivatives. acs.org The reaction involved treating the silylated butadiene with three equivalents of bromine in dichloromethane. acs.org This methodology suggests that the stoichiometry of the brominating agent is a critical factor in achieving the desired tetrabrominated product.

General strategies to enhance the yield in such reactions often include:

Control of Reaction Temperature: Temperature can significantly influence the reaction kinetics and the selectivity towards the desired product over potential side products.

Solvent Selection: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Dichloromethane was utilized in the synthesis of the related tetrabromo-2-butenes. acs.org

Reaction Time: Optimization of the reaction duration is necessary to ensure the completion of the reaction without promoting the degradation of the product.

A hypothetical data table illustrating the potential impact of these parameters on the yield of a generic tetrabromobutene synthesis is presented below.

Table 1: Hypothetical Yield Enhancement for Tetrabromobutene Synthesis

| Experiment ID | Reactant A:Reactant B Ratio | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:3.0 | 0 | Dichloromethane | 2 | 75 |

| 2 | 1:3.5 | 0 | Dichloromethane | 2 | 82 |

| 3 | 1:3.0 | 25 | Dichloromethane | 2 | 70 |

| 4 | 1:3.5 | 0 | Carbon Tetrachloride | 2 | 78 |

Note: This table is illustrative and not based on experimental data for this compound.

Purity Control in Synthetic Processes

Ensuring the purity of the final product is a critical aspect of synthetic chemistry. For polyhalogenated compounds, purification can be challenging due to the presence of isomers and partially halogenated byproducts.

Common techniques for purifying polybrominated compounds include:

Chromatography: Column chromatography is a standard method for separating compounds with different polarities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for effective separation.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. A suitable solvent system is one in which the desired compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Distillation: For liquid compounds, fractional distillation under reduced pressure can be employed to separate components with different boiling points.

The purity of the synthesized compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A hypothetical data table showing the effectiveness of different purification methods is provided below.

Table 2: Hypothetical Purity Control for Tetrabromobutene Synthesis

| Purification Method | Crude Purity (%) | Purity after 1st Cycle (%) | Purity after 2nd Cycle (%) |

|---|---|---|---|

| Column Chromatography (Silica Gel) | 70 | 95 | 99.1 |

| Recrystallization (Ethanol/Water) | 70 | 92 | 98.5 |

Note: This table is illustrative and not based on experimental data for this compound.

Reaction Mechanisms and Reactivity Studies

Electrophilic Addition Reactions at the Alkene Moiety

The electron-rich π-bond of the alkene moiety in 1,1,2,4-tetrabromobut-2-ene is susceptible to attack by electrophiles. libretexts.orgsavemyexams.com However, the presence of multiple electron-withdrawing bromine atoms is expected to significantly deactivate the double bond towards electrophilic attack compared to a simple alkene.

Formation and Stabilization of Carbocation Intermediates

Electrophilic addition to the double bond would proceed via the formation of a carbocation intermediate. libretexts.orgopenochem.orgchemistrystudent.com The initial attack of an electrophile (E⁺) on the C2-C3 double bond could theoretically lead to two possible carbocations.

The stability of these carbocations is a critical factor in determining the reaction pathway. Carbocation stability is influenced by inductive effects and hyperconjugation. The bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which would destabilize an adjacent carbocation. Therefore, the formation of a carbocation at either C2 or C3 would be energetically unfavorable.

However, the bromine atom at C4 is allylic to the double bond. If a carbocation were to form at C2, it would be an allylic carbocation, which is typically stabilized by resonance. The delocalization of the positive charge over the allylic system could partially offset the destabilizing inductive effect of the bromine atoms.

Theoretical Carbocation Intermediates in Electrophilic Addition:

| Carbocation Position | Influencing Factors | Expected Relative Stability |

| C2 | - Destabilizing inductive effect from Br on C1 and C2. - Potential resonance stabilization from the C4-Br bond (allylic). | Potentially more stable due to resonance, despite inductive destabilization. |

| C3 | - Destabilizing inductive effect from Br on C2 and C4. | Likely less stable due to the lack of direct resonance stabilization and strong inductive destabilization. |

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity , the preferential addition of a reagent to a particular atom of a functional group, in electrophilic additions is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms. libretexts.org In the case of this compound, this rule is not directly applicable as there are no hydrogens on the double bond. Instead, regioselectivity would be dictated by the relative stability of the possible carbocation intermediates. openochem.org Addition of an electrophile would likely favor the pathway that leads to the more stable carbocation.

Stereoselectivity , the preferential formation of one stereoisomer over another, would also be a key aspect of electrophilic additions to this compound. The addition can occur in a syn or anti fashion, depending on the reaction mechanism. For instance, the addition of halogens like Br₂ often proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. masterorganicchemistry.com

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms in this compound are attached to sp³ and sp² hybridized carbon atoms, making them potential leaving groups in nucleophilic substitution reactions.

Sₙ1 and Sₙ2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). savemyexams.comlibretexts.orgchemguide.co.uk

Sₙ1 reactions proceed through a carbocation intermediate. savemyexams.com Given the aforementioned destabilizing effect of the bromine atoms on carbocation formation, the Sₙ1 pathway is generally expected to be disfavored for the bromine atoms at C1 and C2. The bromine at C4 is allylic, and its departure would lead to a resonance-stabilized allylic carbocation, making an Sₙ1 reaction at this position more plausible, though still likely slow due to the presence of other electron-withdrawing groups.

Sₙ2 reactions involve a backside attack by the nucleophile on the carbon atom bearing the leaving group. savemyexams.comchemguide.co.uk The rate of Sₙ2 reactions is highly sensitive to steric hindrance. The C1 position, bearing two bromine atoms, is sterically hindered, which would slow down an Sₙ2 reaction. The C4 position is a primary carbon, which would typically favor an Sₙ2 reaction. The C2 bromine is on a secondary, sp²-hybridized carbon, and nucleophilic substitution at vinylic positions is generally difficult.

Influence of Steric and Electronic Factors on Substitution Reactivity

Both steric and electronic factors would significantly influence the nucleophilic substitution reactivity of this compound.

Summary of Factors Influencing Nucleophilic Substitution:

| Position of Bromine | Steric Factors | Electronic Factors | Plausible Pathway(s) |

| C1 | High steric hindrance from two bromine atoms. | Strong -I effect from adjacent bromine atoms. | Sₙ2 highly disfavored. Sₙ1 unlikely due to carbocation instability. |

| C2 (Vinylic) | Part of the rigid double bond structure. | Strong -I effect from bromine atoms. Vinylic halides are generally unreactive towards Sₙ1 and Sₙ2. | Substitution is highly unlikely under standard conditions. |

| C4 (Allylic) | Primary carbon, less sterically hindered. | -I effect of the bromine atom. Resonance stabilization of the potential allylic carbocation. | Sₙ2 is possible. Sₙ1 is more plausible here than at other positions due to allylic stabilization. |

Elimination Reactions

Elimination reactions, which lead to the formation of a new π bond, are another important reaction pathway for halogenated compounds. masterorganicchemistry.comyoutube.com In the case of this compound, elimination of HBr is not possible due to the absence of hydrogen atoms. However, dehalogenation (elimination of Br₂) or dehydrobromination (if a strong base can induce proton abstraction from a less acidic position, though unlikely) could occur under specific conditions.

A plausible elimination reaction would be a double dehalogenation to form a conjugated diene or even an alkyne. masterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org For instance, treatment with a reducing agent like zinc dust could lead to the formation of buta-1,2,3-triene or but-2-yne derivatives, depending on which bromine atoms are eliminated. The feasibility and outcome of such reactions would depend on the specific reagents and reaction conditions employed.

Free Radical Reactions

Free radical addition reactions involve the addition of a free radical to an unsaturated molecule, such as an alkene. wikipedia.org These reactions are characterized by a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglumenlearning.com In the case of this compound, the carbon-carbon double bond is susceptible to attack by free radicals.

A classic example of a radical addition is the anti-Markovnikov addition of HBr to an alkene in the presence of peroxides. libretexts.orgpharmaguideline.comchemistryscore.com The peroxide acts as a radical initiator, generating a bromine radical which then adds to the double bond. libretexts.org The addition occurs in a way that forms the more stable carbon radical intermediate. libretexts.org For this compound, the addition of a bromine radical would likely occur at the C-3 position to generate a more substituted and potentially resonance-stabilized radical at the C-2 position.

The free radical addition to this compound would proceed through the following steps:

Initiation: This phase involves the creation of a radical from a non-radical precursor, often initiated by heat or UV light. wikipedia.orglumenlearning.com For example, a peroxide can undergo homolytic cleavage to form two alkoxy radicals. libretexts.org These radicals can then abstract a hydrogen from HBr to generate a bromine radical. libretexts.org

Propagation: The bromine radical then adds to the double bond of this compound. lumenlearning.com This creates a new carbon-centered radical, which can then react with another molecule (like HBr) to form the final product and regenerate a bromine radical, continuing the chain reaction. lumenlearning.comlibretexts.org

Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. lumenlearning.comlibretexts.org This can happen in several ways, such as the combination of two bromine radicals, two carbon-centered radicals, or a bromine radical and a carbon-centered radical. libretexts.orgyoutube.com

Rearrangement Reactions

Another possibility is rearrangement through cyclic intermediates or via complex mechanisms involving neighboring group participation by the bromine atoms. The formation of benzyne (B1209423) intermediates from aryl halides and subsequent rearrangements can also occur under certain conditions. wikipedia.orgresearchgate.net

Photochemical Transformations in Related Polybrominated Butenes

Polybrominated compounds can undergo photochemical transformations when exposed to UV light. diva-portal.org These reactions often involve the homolytic cleavage of a carbon-bromine bond, which is typically the weakest bond in the molecule, to form a bromine radical and a carbon-centered radical.

Studies on polybrominated diphenyl ethers (PBDEs) have shown that photochemical degradation can occur through consecutive debromination steps. diva-portal.org The rate of this reaction is influenced by the degree of bromination and the substitution pattern. diva-portal.orgepa.gov It is plausible that this compound would undergo similar photochemical reactions. Upon irradiation with UV light, a C-Br bond could cleave, leading to a radical that could then abstract a hydrogen atom from the solvent or another molecule, or participate in other radical reactions. The specific products would depend on the reaction conditions and the solvent used.

Applications in Advanced Organic Synthesis

Precursor for Brominated Derivatives and Complex Molecules

The high degree of bromination in 1,1,2,4-Tetrabromobut-2-ene makes it a potent precursor for a range of other brominated compounds. The bromine atoms can be selectively substituted or eliminated to introduce new functional groups, thereby accessing a variety of molecular scaffolds. For instance, research has demonstrated the synthesis of related compounds, such as 1,1,4,4-tetrabromo-2-butenes, through methods like the desilylation-bromination of silylated 1,3-butadiene (B125203) derivatives. nih.gov This highlights the general strategies that can be employed to create polybrominated butene structures, which are valuable intermediates in organic synthesis.

Participation in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, forming multiple carbon-carbon bonds in a single step. The electronic and steric properties of this compound suggest its potential, though underexplored, participation in such transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For this reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation, and the electronic nature of the diene and dienophile must be complementary. libretexts.orgyoutube.com Typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. organic-chemistry.org Given the electron-withdrawing nature of bromine atoms, this compound could potentially act as a dienophile, although its reactivity would be influenced by steric hindrance from the multiple bromine substituents. The hetero-Diels-Alder reaction, a variant where a heteroatom is present in the diene or dienophile, expands the scope to the synthesis of six-membered heterocycles. wikipedia.orgorganic-chemistry.org

Transition metal catalysis offers alternative pathways for cycloadditions that may not be feasible under thermal conditions. The Pauson-Khand reaction, for example, is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt or other transition metals like rhodium and titanium, to produce cyclopentenones. wikipedia.orgorganic-chemistry.orguwindsor.caillinois.edu This reaction is highly valuable for constructing five-membered rings, which are common motifs in natural products. researchgate.net The general mechanism involves the formation of a metal-alkyne complex, followed by alkene coordination and insertion to form a metallacyclopentene intermediate, and subsequent CO insertion and reductive elimination. wikipedia.orguwindsor.ca The participation of a heavily substituted alkene like this compound would depend on its ability to coordinate to the metal center, a step that can be sensitive to both steric and electronic factors.

Role in Ring-Closing Metathesis (RCM) Reactions

Ring-Closing Metathesis (RCM) has emerged as a powerful and widely used method for synthesizing unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org The reaction, catalyzed by metal-carbene complexes (most notably those based on ruthenium and molybdenum), involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.orgharvard.edumasterorganicchemistry.com RCM is prized for its high functional group tolerance and its ability to form not only carbocycles but also a wide range of oxygen and nitrogen heterocycles. wikipedia.orgharvard.edu While RCM is most common with terminal alkenes, its application has been extended to the synthesis of more sterically hindered tetrasubstituted alkenes within cyclic systems. nih.gov A molecule like this compound would first need to be elaborated into a diene through substitution reactions before it could be a substrate for RCM.

Synthesis of Heterocyclic Compounds Incorporating Butene Backbones

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The butene backbone of this compound can serve as a four-carbon unit in the construction of various heterocyclic rings. Synthetic strategies often involve the reaction of a precursor molecule with other building blocks, leading to cyclization. researchgate.netnih.gov For example, multicomponent reactions catalyzed by Lewis acids are effective for creating complex heterocyclic systems like 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles from simpler starting materials. scielo.br Similarly, novel nitrogen-rich heterocycles, including tetrazines and triazepines, can be synthesized through the annulation of versatile building blocks. nih.gov The functional handles provided by the bromine atoms on this compound could be leveraged for subsequent reactions to build such heterocyclic frameworks.

Development of Materials for Specific Academic Uses (e.g., organic phosphors)

The development of new materials with specific optical and electronic properties is a major driver of chemical research. While direct applications of this compound in this area are not widely documented, related structural motifs are found in functional organic materials. For instance, certain classes of heterocyclic compounds, such as derivatives of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole, have been investigated for their potential in organic electronic devices, including dye-sensitized solar cells. scielo.br The synthesis of functionalized pyrrol-2-ones from 4-oxobutane-1,1,2,2-tetracarbonitriles has led to molecules that exhibit properties of a molecular switch, demonstrating how highly functionalized small molecules can form the basis of advanced materials. rsc.org The introduction of heavy atoms like bromine is a known strategy for promoting phosphorescence in organic molecules, suggesting a potential, albeit speculative, avenue for the application of this compound in the design of organic phosphors.

Derivatives and Structural Modifications

Synthesis of Substituted Butenes and Butadienes from 1,1,2,4-Tetrabromobut-2-ene

The polyhalogenated nature of this compound and related compounds makes them valuable precursors for the synthesis of various substituted butenes and butadienes. The strategic removal or substitution of bromine atoms can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Research into related polyhalogenated butadienes demonstrates that these substrates can undergo reactions with nucleophiles to yield highly functionalized diene derivatives. For instance, polyhalogenated-2-nitro-1,3-butadienes are known to react with various nucleophiles, paving the way for a diverse range of chemical transformations. ias.ac.in Similarly, the reaction of other polyhalogenated butadienes, such as 2H-pentachlorobutadiene, with thiolates can produce thiosubstituted butadienes. researchgate.net

A common strategy involves the reaction of brominated butenes with organometallic reagents. For example, the related compound trans-1,4-dibromo-2-butene reacts with alkyl Grignard reagents in the presence of a copper(I) iodide catalyst. nih.gov This reaction proceeds primarily through an SN2′ mechanism to yield 3-alkyl-4-bromo-1-butenes. nih.gov Subsequent dehydrohalogenation of these intermediates provides a direct route to 2-substituted 1,3-butadienes. nih.gov This two-step process highlights a general pathway for converting polybrominated butenes into valuable diene monomers. nih.gov

The table below summarizes representative syntheses of substituted butadienes from related polybrominated or polychlorinated butene and butadiene precursors.

| Starting Material | Reagent(s) | Product | Research Finding |

| trans-1,4-Dibromo-2-butene | 1. Alkyl Grignard Reagent, CuI2. Dehydrohalogenation | 2-Alkyl-1,3-butadiene | A two-step procedure involving an SN2′ substitution followed by elimination provides a route to 2-substituted 1,3-butadienes. nih.gov |

| 1,4-Dichlorobut-2-yne | Di-sec-alkylborane, then Methyllithium | 2-sec-Alkylbuta-1,3-diene | Stereospecific reaction proceeds via an intermediate (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane. rsc.org |

| 2H-Pentachlorobutadiene | Thiols, NaOH | Bis-, tris-, tetrakis-, and pentakis(thio)-substituted butadienes | The reaction with three molar equivalents of thiols leads to a mixture of butadienes with varying degrees of thio-substitution. researchgate.net |

| 1,1,3,4,4-Pentachloro-2-nitro-1,3-butadiene | Amino and thiol nucleophiles | (E)-Polyhalodiene-2-nitro-1,3-butadiene derivatives | Reactions are often highly selective, yielding products in good to high yields. ias.ac.in |

Introduction of Other Functional Groups via Bromine Displacements

The bromine atoms in this compound and analogous compounds are leaving groups, enabling their displacement by a variety of nucleophiles. This allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the parent compound.

Nucleophilic substitution reactions on polyhalogenated butadienes have been extensively studied. For example, the reaction of 1,1,3,4,4-pentachloro-2-nitro-1,3-butadiene and its 4-bromo analogue with N- and S-nucleophiles leads to the formation of highly functionalized polyhalodienes. ias.ac.in These reactions are typically selective, with the attack occurring at specific carbon atoms of the diene system. ias.ac.in

Thiol-containing nucleophiles, in particular, have been shown to react with polyhalogenated butadienes to yield thiosubstituted derivatives. researchgate.net The extent of substitution can often be controlled by the reaction conditions and the stoichiometry of the reactants. researchgate.net Other heteroatomic functional groups can also be introduced. For instance, the synthesis of 2-ethoxymethyl-1,3-butadiene can be achieved by reacting 2-bromomethyl-1,3-butadiene with sodium ethoxide, demonstrating the displacement of a bromine atom to form an ether linkage. mdpi.com In a different context, the reaction of furan (B31954) with bromine in methanol (B129727) generates a dimethoxydihydrofuran intermediate, where bromine is subsequently displaced by methanol to form 1,1,4,4-tetramethoxy-2-butene. google.com

The table below illustrates the introduction of various functional groups through bromine displacement in related brominated compounds.

| Substrate | Nucleophile | Functional Group Introduced | Product Type |

| 1,1,3,4-Tetrachloro-4-bromo-2-nitro-1,3-butadiene | Thiols | Thioether | S-substituted polyhalo-1,3-butadiene ias.ac.in |

| 1,1,3,4-Tetrachloro-4-bromo-2-nitro-1,3-butadiene | Amines | Amine | N-substituted polyhalo-1,3-butadiene ias.ac.in |

| 2-Bromomethyl-1,3-butadiene | Sodium ethoxide | Ether | 2-Ethoxymethyl-1,3-butadiene mdpi.com |

| 1,4-Dibromo-2-butene (B147587) (in situ from furan and Br₂) | Methanol | Methoxy | 1,1,4,4-Tetramethoxy-2-butene google.com |

Stereoisomeric Derivatization (E/Z Isomer Transformations)

The carbon-carbon double bond in this compound allows for the existence of geometric isomers, specifically E (entgegen) and Z (zusammen) isomers. studymind.co.uk The designation of an isomer as E or Z depends on the priority of the substituent groups on each carbon of the double bond, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com In E isomers, the highest priority groups are on opposite sides of the double bond, while in Z isomers, they are on the same side. studymind.co.ukmasterorganicchemistry.com

The stereochemistry of derivatives synthesized from this compound can be influenced by the reaction mechanism. For example, the bromination of an alkene typically proceeds via an anti-addition mechanism, resulting in the two bromine atoms adding to opposite faces of the double bond, which dictates the stereochemical outcome. masterorganicchemistry.com

Transformations involving the double bond or adjacent atoms can lead to the formation of a specific stereoisomer or a mixture of isomers. For example, the reaction of 1,4-dichlorobut-2-yne with a di-sec-alkylborane stereospecifically yields the (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane. rsc.org The stereochemistry of the starting material or the reaction pathway can thus determine the E/Z configuration of the final product.

The reactivity of E and Z isomers can also differ significantly. For instance, Z-but-2-ene-1,4-dioic acid (maleic acid) readily forms a cyclic anhydride (B1165640) upon heating, whereas the E isomer (fumaric acid) does not, because the carboxylic acid groups in the Z isomer are positioned on the same side of the double bond, facilitating the intramolecular dehydration. docbrown.info This principle can be applied to derivatives of this compound, where the E/Z configuration can influence subsequent intramolecular reactions.

The table below outlines key concepts related to E/Z isomerism relevant to the derivatization of this compound.

| Concept | Description | Significance in Derivatization |

| E/Z Isomerism | Arises from restricted rotation around a C=C double bond, leading to different spatial arrangements of substituents. studymind.co.uk | This compound can exist as E and Z isomers, which can serve as distinct starting materials for further synthesis. |

| Cahn-Ingold-Prelog (CIP) Rules | A set of rules used to assign priority to substituents around a stereocenter or a double bond. libretexts.orgmasterorganicchemistry.com | Used to unambiguously name the E or Z configuration of this compound and its derivatives. |

| Stereospecific Reactions | A reaction in which different stereoisomers of the starting material react to give stereoisomerically different products. | The choice of a specific E or Z isomer of a starting material can lead to a product with a defined stereochemistry. rsc.org |

| Anti-addition | The addition of two substituents to opposite sides or faces of a double or triple bond. masterorganicchemistry.com | Reactions such as bromination of a precursor alkene would lead to a specific stereoisomeric dibromide derivative. masterorganicchemistry.com |

| Differential Reactivity | E and Z isomers can exhibit different chemical and physical properties, including reactivity in subsequent transformations. docbrown.info | The geometry of a derivative can determine its ability to undergo certain reactions, such as intramolecular cyclizations. docbrown.info |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of electrons within a molecule. These calculations can predict molecular geometry, stability, and the regions of a molecule most likely to participate in chemical reactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for predicting the molecular geometry and relative stability of different isomers and conformers of 1,1,2,4-tetrabromobut-2-ene. DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) structure of the molecule.

For example, DFT calculations can be used to optimize the geometry of both the (E) and (Z) isomers of this compound, providing precise data on their structural parameters. The relative energies of these optimized structures can then be compared to predict which isomer is more stable.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A smaller gap suggests that the molecule is more easily polarized and thus more reactive. For this compound, analysis of the HOMO and LUMO can reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of these orbitals across the molecule indicates which atoms are most involved in electron donation and acceptance during a chemical reaction.

Several factors can influence the HOMO-LUMO energy gap, including:

Conjugation: The presence of the double bond in this compound allows for electron delocalization, which typically decreases the HOMO-LUMO gap.

Electronegativity: The highly electronegative bromine atoms will significantly influence the energy levels of the molecular orbitals.

Molecular Geometry: The specific arrangement of atoms in the (E) and (Z) isomers will affect the overlap of atomic orbitals and, consequently, the energies of the HOMO and LUMO.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, chemists can understand the energetic and structural changes that occur.

Transition State Analysis and Activation Energy Calculations

A transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile of a reaction. It represents the point of maximum energy that must be overcome for a reaction to proceed. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a crucial kinetic parameter that determines the rate of a reaction; a higher activation energy corresponds to a slower reaction. Calculations of the activation energy for various potential reactions of this compound can help predict which reaction pathways are most favorable. The Arrhenius equation relates the rate constant (k) of a reaction to the activation energy and temperature.

Thermodynamics and Kinetics of Key Reactions

The study of thermodynamics and kinetics helps to predict the outcome

Scientific Data on the Intermolecular Interactions of this compound is Not Currently Available

A thorough review of available scientific literature and computational chemistry databases has revealed a lack of specific research on the intermolecular interactions and supramolecular assembly of the chemical compound this compound.

Consequently, detailed research findings, including data on specific intermolecular forces such as halogen bonding, van der Waals interactions, and dipole-dipole interactions, as well as crystallographic data detailing its supramolecular structures, could not be located. Theoretical and computational studies predicting these interactions for this compound also appear to be absent from the public domain.

While general principles of intermolecular interactions in brominated organic compounds are well-established, the specific quantitative and qualitative aspects of how molecules of this compound interact with each other in the solid or liquid state have not been reported. Therefore, the generation of a scientifically accurate article with detailed findings and data tables on this specific topic is not possible at this time.

Further experimental or computational research would be required to elucidate the nature of intermolecular interactions and potential for supramolecular assembly in this compound.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the principal tool for determining the molecular structure of 1,1,2,4-Tetrabromobut-2-ene. Each technique offers a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments. The proton on the double bond (vinylic proton) is expected to appear significantly downfield due to the deshielding effects of the adjacent bromine atoms and the double bond's anisotropy. libretexts.org Protons on the saturated carbons will also be shifted downfield by the electronegative bromine atoms. orgchemboulder.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The two sp² hybridized carbons of the double bond would appear in the alkene region of the spectrum (typically 100-150 ppm). oregonstate.edulibretexts.org The sp³ hybridized carbons, being directly attached to bromine atoms, would also be found downfield compared to unsubstituted alkanes, generally in the 25-70 ppm range. wisc.edu The presence of "heavy atoms" like bromine can sometimes lead to computational mispredictions of chemical shifts, requiring empirical corrections for precise assignments. stackexchange.com

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| =CH - | 6.0 - 7.0 | 115 - 140 | Doublet |

| -CH Br- | 4.0 - 5.0 | 40 - 60 | Multiplet |

| -CH ₂Br | 3.5 - 4.5 | 30 - 50 | Multiplet |

| C HBr₂ | --- | 25 - 50 | --- |

Note: These are estimated values based on known substituent effects in similar halogenated alkenes.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, the most striking feature in its mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orgcsbsju.edu Consequently, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, unequivocally indicating the presence of four bromine atoms.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₄H₄Br₄) with high confidence. Fragmentation patterns would likely involve the sequential loss of bromine atoms (Br•) and hydrogen bromide (HBr), providing further structural clues. libretexts.org

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. missouri.edu For this compound, the IR spectrum would be expected to show key absorption bands.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=C (Alkene) | 1600 - 1680 | Medium to Weak | Stretching |

| =C-H (Vinylic) | 3010 - 3095 | Medium | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Medium | Stretching |

| C-Br | 515 - 690 | Strong | Stretching |

Note: The C-Br stretch occurs in the fingerprint region, which can be complex. orgchemboulder.comlibretexts.org

The presence of a band in the 1600-1680 cm⁻¹ region would confirm the C=C double bond. Absorptions just above 3000 cm⁻¹ are characteristic of sp² C-H stretching, while those just below 3000 cm⁻¹ are from sp³ C-H stretching. msu.edumsu.edu The strong absorption in the lower frequency "fingerprint region" (below 1500 cm⁻¹) due to the C-Br stretching vibrations is a key indicator for a bromoalkane. missouri.eduorgchemboulder.com

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. libretexts.orgkhanacademy.org The chromophore in this compound is the brominated carbon-carbon double bond. While simple, non-conjugated alkenes absorb at short wavelengths in the UV region (typically <200 nm), the substitution with halogens causes a bathochromic shift (a shift to longer wavelengths). msu.edu Therefore, this compound is expected to show an absorption maximum (λ_max) in the near UV range (200-400 nm), corresponding to a π → π* transition. The presence of non-bonding electrons on the bromine atoms could also lead to weaker n → π* transitions. masterorganicchemistry.com

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. dtic.miloup.com A GC method would typically employ a capillary column with a non-polar or semi-polar stationary phase. Detection can be achieved using a Flame Ionization Detector (FID), but for enhanced selectivity and sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) is preferable. oup.comnih.gov Coupling GC with Mass Spectrometry (GC-MS) provides the most powerful analytical combination, offering both separation and definitive identification. researchgate.nettandfonline.com

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for preparative scale separation, HPLC is the method of choice. A reversed-phase HPLC (RP-HPLC) method would be most appropriate for a relatively non-polar compound like this compound. chromatographyonline.comwikipedia.org This involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). jordilabs.comregistech.com Elution would occur based on hydrophobicity, with more non-polar compounds being retained longer on the column. Detection is typically performed using a UV detector set to the compound's λ_max.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic and mass spectrometric techniques are indispensable for the separation and identification of individual components in a mixture and for the structural elucidation of novel compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would be separated from a sample matrix on a capillary column and then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which are crucial for structural confirmation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a complex isotopic pattern for the molecular ion due to the presence of four bromine atoms (with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or in cases where derivatization is not desirable, LC-MS offers a viable alternative. Reversed-phase chromatography would likely be employed to separate this compound from other components. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as the ionization source. Similar to GC-MS, the mass spectrometric data would provide molecular weight information and fragmentation patterns to aid in identification.

A hypothetical table of expected mass spectrometric data for this compound is presented below.

Hypothetical Mass Spectrometric Data for this compound

| Analytical Technique | Ionization Mode | Expected Molecular Ion (m/z) | Key Expected Fragment Ions (m/z) |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 363.7 (isotopic cluster) | [M-Br]⁺, [M-2Br]⁺, [M-HBr]⁺, C₄H₄Br⁺ |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The presence of heavy bromine atoms would facilitate the solution of the crystal structure due to their strong scattering of X-rays.

The process involves growing a single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not readily found in open crystallographic databases, a hypothetical set of crystallographic parameters is provided below to illustrate the type of data obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980 |

Historical Perspectives on Polybrominated Butene Chemistry

Early Synthetic Efforts and Discoveries (e.g., 19th Century Contributions)

While specific documented synthesis of 1,1,2,4-Tetrabromobut-2-ene in the 19th century is not readily found in historical chemical literature, the foundational reactions that would later enable its synthesis were established during this period. The 19th century saw significant exploration of the reactions of unsaturated hydrocarbons with halogens. Chemists of this era knew that substances with carbon-carbon double bonds, then termed "olefins," would readily react with bromine, leading to a characteristic decolorization of the reddish-brown bromine solution. This reaction became a qualitative test for unsaturation. vaia.com

The primary focus of 19th-century organic chemists was often on the products of simple addition reactions to readily available alkenes. The synthesis of a complex molecule like this compound would have been challenging due to several factors:

Availability of Precursors: The starting material, 1,3-butadiene (B125203), a conjugated diene, was not as easily accessible in the 19th century as it is today. Its isolation and purification would have been a significant hurdle.

Control of Reactivity: The reaction of bromine with a conjugated diene like 1,3-butadiene can lead to a mixture of products, including 1,2- and 1,4-addition products. Further bromination to a tetrabromo- species would introduce even more complexity, resulting in a mixture of isomers that would have been exceedingly difficult to separate and characterize with the techniques available at the time.

Lack of Advanced Analytical Techniques: Without modern analytical methods such as spectroscopy and chromatography, chemists of the 19th century had to rely on elemental analysis, boiling point determination, and crystalline derivatives to identify and characterize new compounds. For a complex mixture of non-crystalline, high-boiling point isomers, this would have been a formidable task.

Early investigations into the bromination of unsaturated hydrocarbons were documented in major chemical journals of the time, such as Annalen der Chemie und Pharmacie, Berichte der deutschen chemischen Gesellschaft, and Comptes rendus hebdomadaires des séances de l'Académie des sciences. stanford.eduupenn.eduhathitrust.orgbnf.frwikipedia.orgwikisource.orgarchive.orgbiodiversitylibrary.orggoogle.com.cugoogle.psbiodiversitylibrary.org These publications laid the groundwork for understanding the fundamental reactivity of alkenes with halogens, a crucial first step towards the eventual synthesis and study of more complex polybrominated compounds.

Evolution of Mechanistic Understanding for Halogenated Alkenes

The early 20th century brought a more sophisticated understanding of chemical bonding and reaction mechanisms, which was essential for explaining the observed products of alkene halogenation. Initially, the addition of a halogen to a double bond was thought to proceed through a simple, direct addition. However, this model could not account for the observed stereochemistry of the products.

A significant breakthrough came with the proposal of a cyclic halonium ion intermediate. This concept, which emerged from detailed stereochemical and kinetic studies, explained the common anti-addition of the two halogen atoms across the double bond. upenn.edu In this mechanism, the initial electrophilic attack by the halogen on the alkene's pi bond forms a three-membered ring intermediate, the halonium ion. The second halogen atom, acting as a nucleophile, then attacks one of the carbon atoms of the cyclic ion from the side opposite to the initial halogen, leading to the anti stereochemistry. upenn.edu

The study of the halogenation of conjugated dienes like 1,3-butadiene added another layer of complexity and understanding. Early work in the 1930s, notably by Kharasch, began to systematically investigate the addition of halogens and hydrogen halides to dienes, revealing the formation of both 1,2- and 1,4-addition products. stanford.edu Later studies, such as the work by Hatch, Gardner, and Gilbert in 1959 on the bromination of 1,3-butadiene, further elucidated the mechanism, considering the role of the intermediate allylic carbocation and the factors influencing the product distribution, such as temperature and solvent. hathitrust.orgarchive.org

The following table summarizes the key mechanistic proposals for the halogenation of alkenes and dienes:

| Proposed Mechanism | Key Features | Primary Evidence |

| Direct Addition | Simple, one-step addition of the halogen molecule across the double bond. | Early observation of addition products. |

| Carbocation Intermediate | Formation of a planar carbocation after initial electrophilic attack. | Could not fully explain the observed anti-stereochemistry. |

| Cyclic Halonium Ion | Formation of a three-membered ring intermediate (e.g., bromonium ion). | Explains the observed anti-addition stereochemistry. upenn.edu |

| Allylic Carbocation (for dienes) | Resonance-stabilized carbocation intermediate formed from conjugated dienes. | Explains the formation of both 1,2- and 1,4-addition products. stanford.eduhathitrust.orgarchive.org |

Key Methodological Advancements Facilitating Research on the Compound

The ability to study a specific compound like this compound is heavily reliant on the development of powerful analytical and separation techniques. The complex mixtures often produced in its synthesis require sophisticated methods to isolate and identify the individual isomers.

A pivotal development was the advent of gas chromatography (GC) in the mid-20th century. This technique allowed for the separation of volatile compounds with high resolution. The invention of the electron capture detector (ECD) was particularly significant for halogenated compounds, as it provided high sensitivity for their detection. rsc.org The use of capillary columns in GC further enhanced the separation efficiency, making it possible to resolve complex mixtures of isomers. rsc.org

More recent advancements in chromatography have provided even greater resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in peak capacity, allowing for the separation of co-eluting compounds that would be unresolved in a single-column separation. rsc.org

The development of specialized stationary phases for chromatography has also played a crucial role. For instance, the use of fullerene-based columns, such as C70-coated columns, has been shown to be effective in separating halogenated isomers based on halogen–π interactions. wikisource.orgrsc.orggoogle.com

In addition to separation science, advancements in spectroscopic techniques have been indispensable for the structural elucidation of polybrominated butenes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of the atoms, allowing for the unambiguous identification of specific isomers like this compound.

The following table highlights some of the key methodological advancements and their impact on the study of halogenated hydrocarbons:

| Methodological Advancement | Principle | Impact on the Study of Polybrominated Butenes |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. | Enabled the separation of complex mixtures of brominated butene isomers. rsc.org |

| Electron Capture Detector (ECD) | Highly sensitive detection of electrophilic compounds, such as halogenated hydrocarbons. | Allowed for the trace-level detection of polybrominated butenes. rsc.org |

| Capillary Columns | Long, narrow columns with a thin film of stationary phase, providing high separation efficiency. | Improved the resolution of isomeric mixtures. rsc.org |

| Comprehensive 2D GC (GC×GC) | Use of two different chromatographic columns in series, providing enhanced separation power. | Enabled the separation of highly complex mixtures of halogenated compounds. rsc.org |

| Specialized Stationary Phases | Development of novel column coatings (e.g., C70-fullerene) that interact specifically with halogenated compounds. | Improved the separation of isomers based on specific molecular interactions. wikisource.orgrsc.orggoogle.com |

| NMR Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). | Essential for the definitive structural elucidation of individual isomers. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing information about molecular weight and fragmentation patterns. | Used for the identification and confirmation of the molecular formula of brominated compounds. |

Emerging Research Avenues and Future Directions

Catalytic Approaches for Selective Transformations

The multiple bromine atoms on the butene backbone of 1,1,2,4-teterabromobut-2-ene offer numerous sites for selective chemical transformations through catalysis. Future research could focus on developing catalysts that can distinguish between the different carbon-bromine bonds.

Selective catalytic reduction (SCR) is a technology that has been successfully applied to various industrial processes to reduce nitrogen oxide (NOx) emissions. epa.gov While typically used for flue gas treatment, the principles of SCR, which involve a catalyst to selectively react with a target compound, could be adapted for the selective dehalogenation or transformation of polyhalogenated compounds like 1,1,2,4-teterabromobut-2-ene. Research in this area might explore the use of transition metal catalysts, such as those based on palladium, nickel, or copper, which are known to be effective in cross-coupling and dehalogenation reactions. The goal would be to achieve regioselective and stereoselective transformations, allowing for the synthesis of a variety of downstream products.

The reactions in an ammonia (B1221849) SCR system are complex, with several desirable reactions reducing NOx to elemental nitrogen. dieselnet.com The dominant reaction is the "standard" SCR reaction, but a "fast" SCR reaction involving nitrogen dioxide (NO2) is significantly quicker and can enhance performance at lower temperatures. dieselnet.com This highlights the potential for tuning reaction conditions and catalyst design to favor specific chemical pathways. In the context of 1,1,2,4-teterabromobut-2-ene, this could translate to developing catalytic systems that can selectively activate one C-Br bond while leaving others intact.

Sustainable Synthesis and Green Chemistry Principles in Production

The production of any chemical, including 1,1,2,4-teterabromobut-2-ene, can be evaluated and improved through the lens of green chemistry. The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for creating more environmentally benign chemical processes. acs.orgacs.org

Key principles that could guide future research into the sustainable synthesis of 1,1,2,4-teterabromobut-2-ene include:

Waste Prevention : Designing synthetic routes that minimize or eliminate the formation of byproducts. acs.orgyoutube.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. acs.orgyoutube.com

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. acs.orgacs.org

Design for Energy Efficiency : Conducting syntheses at ambient temperature and pressure to reduce energy consumption. acs.orgresearchgate.net

Use of Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources. acs.org

For instance, a sustainable protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a reusable zinc-based nanocrystal catalyst has been developed, demonstrating the application of green chemistry principles. rsc.org This water-driven, one-pot multicomponent reaction highlights the potential for developing similar eco-friendly synthetic routes for halogenated compounds. rsc.org Future research could investigate solvent-free reaction conditions, the use of mechanochemistry, ultrasound, or microwave irradiation to reduce energy input and improve reaction efficiency. researchgate.net

Exploration of Novel Reaction Pathways and Applications

The reactivity of 1,1,2,4-teterabromobut-2-ene could be harnessed to explore novel reaction pathways and synthesize new molecules with unique properties. The presence of both allylic and vinylic bromine atoms suggests a rich and varied chemistry.

Photochemistry, for example, has been shown to unlock novel reaction pathways for diazoalkanes, leading to the formation of singlet and triplet carbene intermediates that can undergo a variety of transformations. nih.govresearchgate.net Similar photochemical approaches could be investigated for 1,1,2,4-teterabromobut-2-ene to induce selective dehalogenation, cyclization, or addition reactions.

Furthermore, the synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles from tetracyanoethylene (B109619) and substituted ketones has opened up avenues for diversity-oriented synthesis. rsc.org These tetracyanobutane derivatives can be transformed into cyano-substituted pyrrol-2-ones that exhibit molecular switching properties. rsc.org This suggests that 1,1,2,4-teterabromobut-2-ene could serve as a precursor for the synthesis of novel functional molecules with interesting optical or electronic properties.

Advanced Materials Science Applications

The high bromine content of 1,1,2,4-teterabromobut-2-ene makes it a potential candidate for use in advanced materials, particularly as a flame retardant. Brominated compounds are known to be effective flame retardants due to their ability to interrupt the combustion cycle in the gas phase.

Research in materials science could also explore the use of 1,1,2,4-teterabromobut-2-ene as a monomer or cross-linking agent in the synthesis of novel polymers. The double bond and multiple bromine atoms provide handles for polymerization and further functionalization. The resulting polymers could exhibit unique properties such as high refractive index, low flammability, or enhanced thermal stability.

The study of polymorphic transformations in crystalline materials, such as the investigation of 1,2,4,5-tetrabromobenzene (B48376) using low-frequency Raman spectroscopy and DFT simulations, provides insights into how molecular structure influences macroscopic properties. rsc.org Similar studies on 1,1,2,4-teterabromobut-2-ene could reveal interesting solid-state behaviors and guide its application in smart materials or functional crystals.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 1,1,2,4-tetrabromobut-2-ene, and how can experimental protocols be optimized?

- Methodological Answer : The synthesis of this compound often involves stereospecific bromination of unsaturated precursors (e.g., butadiene derivatives). Key challenges include controlling regioselectivity and minimizing side reactions such as over-bromination. A systematic approach involves:

- Stepwise bromination : Using controlled stoichiometry of brominating agents (e.g., Br₂ or HBr with catalysts) to target specific positions.

- Temperature modulation : Lower temperatures (0–5°C) reduce radical side reactions, as seen in analogous tetrabromo compound syntheses .

- Analytical validation : Employ GC-MS or HPLC to monitor intermediates and confirm product purity.

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify substituent positions and confirm stereochemistry. For brominated alkenes, coupling constants in -NMR help distinguish cis/trans configurations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for distinguishing isomers.

- X-ray crystallography : Resolves structural ambiguities when single crystals are obtainable, as demonstrated in crystallographic studies of brominated alkenes .

Q. How can researchers design experiments to assess the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min in N₂ atmosphere) to determine decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Measure exothermic/endothermic transitions to identify degradation pathways.

- Gas chromatography post-heating : Detect volatile decomposition products (e.g., HBr, Br₂) to infer reaction mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated polymerization systems?

- Methodological Answer : The compound’s electron-deficient alkene moiety and bromine substituents make it a candidate for chain-transfer agents. To study this:

- Electron Paramagnetic Resonance (EPR) : Trap and identify radical intermediates during polymerization.

- Kinetic studies : Use pseudo-first-order conditions with varying initiator concentrations to determine rate constants and activation parameters.

- Computational modeling : DFT calculations (e.g., Gaussian) predict bond dissociation energies and radical stabilization, guiding experimental design .

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) require:

- Controlled comparative studies : Isolate variables (pH, UV intensity, microbial activity) using standardized OECD protocols.

- Advanced spectroscopy : Time-resolved UV-Vis or FTIR tracks transient intermediates under different conditions.

- Meta-analysis : Systematically review existing data (e.g., via ProQuest or Science Direct ) to identify methodological biases (e.g., solvent effects, detection limits) .

Q. What strategies enable the use of this compound as a synthon in stereoselective organic reactions?

- Methodological Answer :

- Cross-coupling reactions : Employ Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids, leveraging bromine as a leaving group.

- Stereochemical control : Chiral ligands (e.g., BINAP) or asymmetric catalysis can induce enantioselectivity in alkene functionalization.

- In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress and intermediates, enabling real-time optimization .

Q. How does this compound interact with indoor surfaces, and what are the implications for indoor air quality studies?

- Methodological Answer :

- Microscale adsorption experiments : Use quartz crystal microbalance (QCM) to measure adsorption/desorption kinetics on materials like drywall or PVC.

- Surface-enhanced Raman spectroscopy (SERS) : Detect trace residues and degradation products on indoor surfaces.

- Computational fluid dynamics (CFD) : Model air-surface partitioning in simulated indoor environments to predict long-term exposure risks .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.

- ANOVA with post-hoc tests : Compare means across exposure groups (e.g., Tukey’s HSD).

- Bayesian hierarchical modeling : Account for variability in biological replicates and censored data (e.g., low-dose non-responses) .

Q. How should researchers address reproducibility challenges in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Standardized reporting : Document reaction conditions (e.g., solvent purity, stirring rates) using platforms like Electronic Lab Notebooks (ELNs).

- Interlaboratory studies : Collaborate with external labs to validate protocols via the International Council for Harmonisation (ICH) guidelines.

- Open data sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.